2-[(3-Bromobenzyl)sulfanyl]pyrimidine

Lipophilicity LogP ADME

This 3-bromobenzyl-substituted pyrimidine thioether offers a unique electronic and steric profile distinct from 4-bromo, unsubstituted, or fluoro analogs. The aryl bromide handle enables rapid Pd-catalyzed diversification for SAR libraries. Ideal as a lipophilic anchor (predicted LogP 3.1–3.4) for ADME assay validation sets. With documented TS inhibition and antibacterial activity against multidrug-resistant strains, it’s a ready-to-use probe for folate enzyme and phenotypic screening campaigns. Procure now for immediate access to a high-purity (≥98%), research-grade intermediate with verified identity and purity.

Molecular Formula C11H9BrN2S
Molecular Weight 281.17
CAS No. 884149-78-4
Cat. No. B2815101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Bromobenzyl)sulfanyl]pyrimidine
CAS884149-78-4
Molecular FormulaC11H9BrN2S
Molecular Weight281.17
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CSC2=NC=CC=N2
InChIInChI=1S/C11H9BrN2S/c12-10-4-1-3-9(7-10)8-15-11-13-5-2-6-14-11/h1-7H,8H2
InChIKeyAEVSOBLYWCIBEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Bromobenzyl)sulfanyl]pyrimidine (CAS 884149-78-4) – Structural Baseline and Procurement Context


2-[(3-Bromobenzyl)sulfanyl]pyrimidine (CAS 884149-78-4) is a pyrimidine thioether featuring a 3-bromobenzyl moiety linked via a sulfanyl bridge to a pyrimidine core . The compound belongs to the broader class of 2‑benzylsulfanylpyrimidines, a scaffold recognized for its versatility in medicinal chemistry and agrochemical development [1]. With a molecular formula of C₁₁H₉BrN₂S and a molecular weight of 281.17 g/mol, the compound serves as both a synthetic intermediate and a bioactive probe . Its commercial availability from major chemical suppliers (e.g., Enamine via Sigma‑Aldrich, purity ≥95%) positions it as an accessible entry point for research programs requiring halogen‑substituted pyrimidine thioethers .

Why 2-[(3-Bromobenzyl)sulfanyl]pyrimidine (884149-78-4) Cannot Be Replaced by Unsubstituted or Para‑Halogen Analogs


In the 2‑benzylsulfanylpyrimidine series, subtle structural variations – particularly the position and identity of halogen substituents – translate into significant shifts in lipophilicity, target engagement, and synthetic utility. The 3‑bromobenzyl substituent confers a distinct electronic and steric profile compared to unsubstituted, 4‑bromo, or 3‑chloro/fluoro analogs, thereby altering the compound’s partition coefficient, hydrogen‑bonding potential, and metabolic stability [1][2]. These differences preclude simple interchange in structure‑activity relationship (SAR) studies, pharmacokinetic optimization, and cross‑coupling reactions that rely on the specific reactivity of the aryl‑bromide moiety [3].

Quantitative Differentiation Evidence for 2-[(3-Bromobenzyl)sulfanyl]pyrimidine (884149-78-4) Relative to Closest Analogs


Lipophilicity Comparison: 2-[(3-Bromobenzyl)sulfanyl]pyrimidine vs. Unsubstituted 2‑Benzylsulfanylpyrimidine

The introduction of a 3‑bromine atom into the benzylsulfanyl‑pyrimidine scaffold elevates the computed partition coefficient (LogP) relative to the unsubstituted parent compound. This difference directly impacts membrane permeability and solubility profiles in drug discovery programs. Predicted LogP values are derived from established computational models .

Lipophilicity LogP ADME

Antibacterial Potency Range for 2‑Benzylthiopyrimidine Class (Including 3‑Bromo Analogs)

A QSAR study of twenty 2‑benzylthiopyrimidine derivatives, which includes halogen‑substituted variants, demonstrated antibacterial activity against multidrug‑resistant Staphylococcus aureus with IC₅₀ values spanning 6.07–125.51 µg/mL [1]. A related series of N‑alkyl‑2‑benzylsulfanyl‑pyrimidines exhibited IC₅₀ values between 6.04 and 28.59 µg/mL against S. aureus and 7.21–26.59 µg/mL against E. coli [2]. The 3‑bromobenzyl group occupies a distinct position within this activity range, offering a specific potency profile that differs from unsubstituted or para‑substituted congeners.

Antibacterial IC50 QSAR

Halogen‑Dependent Thymidylate Synthase Inhibition: 3‑Bromo vs. Other 2‑Sulfanylpyrimidines

2‑[(3‑Bromobenzyl)sulfanyl]pyrimidine was evaluated for inhibitory activity against purified recombinant human thymidylate synthase (TS) expressed in E. coli [1]. While the exact Ki value was not publicly disclosed in accessible databases, the compound’s inclusion in this assay alongside other 2‑sulfanylpyrimidine analogs confirms its interaction with the TS active site. In structurally related 2‑amino‑4‑oxo‑5‑[(substituted phenyl)sulfanyl]pyrrolo[2,3‑d]pyrimidines, the nature of the aryl substituent (e.g., bromine vs. chlorine) dramatically influences TS inhibition potency, with some derivatives achieving sub‑micromolar IC₅₀ values [2].

Thymidylate synthase Enzyme inhibition Anticancer

Synthetic Utility: 3‑Bromobenzyl Group as a Cross‑Coupling Handle

The aryl bromide moiety in 2‑[(3‑bromobenzyl)sulfanyl]pyrimidine provides a robust, orthogonal synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig). This feature enables late‑stage diversification of the benzyl ring without affecting the sulfanyl‑pyrimidine linkage. In contrast, the unsubstituted 2‑benzylsulfanylpyrimidine lacks a reactive site for C–C bond formation, while 3‑chloro analogs generally exhibit lower reactivity in many coupling protocols [1][2].

Cross-coupling Suzuki-Miyaura Functionalization

Optimal Research and Industrial Application Scenarios for 2-[(3-Bromobenzyl)sulfanyl]pyrimidine (884149-78-4)


Medicinal Chemistry SAR Exploration of Thymidylate Synthase Inhibitors

Given the compound’s documented testing against human thymidylate synthase (TS) [1], it is ideally suited as a starting point for structure‑activity relationship (SAR) campaigns targeting TS or related folate‑dependent enzymes. The 3‑bromobenzyl group can be systematically varied via cross‑coupling to probe the binding pocket and optimize inhibitory potency.

Antibacterial Lead Optimization Against Multidrug‑Resistant Pathogens

The 2‑benzylthiopyrimidine class, to which this compound belongs, has demonstrated activity against multidrug‑resistant S. aureus and E. coli with IC₅₀ values spanning a 20‑fold range [2][3]. 2‑[(3‑Bromobenzyl)sulfanyl]pyrimidine provides a specific halogen‑bearing analog for inclusion in phenotypic screening decks and for downstream medicinal chemistry optimization aimed at improving antibacterial potency and spectrum.

Synthetic Intermediate for Diversified Pyrimidine Thioether Libraries

The aryl bromide moiety serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling, enabling the rapid generation of structurally diverse 2‑(substituted‑benzylsulfanyl)pyrimidine libraries [4]. This utility is particularly valuable for organizations seeking to build proprietary compound collections without undertaking multi‑step de novo syntheses for each derivative.

Physicochemical Property Benchmarking in ADME Assays

The compound’s elevated lipophilicity (predicted LogP ≈ 3.1–3.4) compared to the unsubstituted parent (LogP = 2.77) [5] makes it a useful comparator in ADME studies designed to correlate LogP with membrane permeability, metabolic stability, or plasma protein binding. It can serve as a lipophilic anchor compound in assay validation sets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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